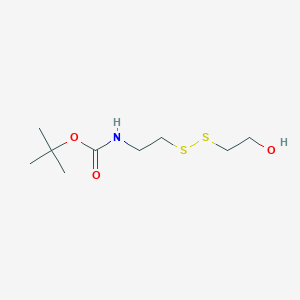

tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate is an organic compound with the molecular formula C9H19NO3S2. It is a carbamate derivative that contains a disulfide bond, making it an interesting compound for various chemical and biological applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate typically involves the reaction of 2-hydroxyethyl disulfide with cysteamine hydrochloride in the presence of triethylamine and anhydrous methanol. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to thiols.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Various substituted carbamates.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis:

- tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate serves as a valuable building block in organic chemistry. Its unique disulfide linkage allows for the formation of complex molecules through various synthetic routes.

2. Biochemical Studies:

- The compound is studied for its ability to modify proteins via disulfide exchange reactions. This property is crucial in understanding protein folding and stability, as disulfide bonds play a significant role in maintaining the structure of proteins .

3. Drug Delivery Systems:

- Due to its capacity to form stable disulfide bonds, this compound is investigated for its potential in drug delivery applications. It can be designed to release therapeutic agents in response to specific biological triggers such as changes in pH or redox conditions .

4. Material Science:

- The unique properties of this compound make it suitable for developing functional materials with controlled biodegradability and self-assembling capabilities. These materials could have applications in tissue engineering and regenerative medicine .

Case Studies

Mécanisme D'action

The mechanism of action of tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and subsequent biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl (2-((2-hydroxyethyl)disulfaneyl)ethoxy)carbamate

- tert-Butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate

Uniqueness

tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate is unique due to its specific disulfide bond, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring reversible disulfide bond formation and cleavage .

Activité Biologique

tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate is a synthetic compound notable for its structural features, including a tert-butyloxycarbonyl (Boc) protecting group, a disulfide bond, and a hydroxyl group. Its molecular formula is C₉H₁₉N₁O₃S₂, with a molecular weight of 253.38 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biotechnology, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to form and break disulfide bonds. These bonds are crucial in biological systems for protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides, which can alter protein function and activity.

Biological Applications

Study on Drug Delivery

A study investigated the use of reduction-sensitive lipid conjugates that incorporate disulfide linkages similar to those found in this compound. These conjugates demonstrated subnanomolar activity against HIV-1, showcasing the potential of disulfide-containing compounds in enhancing drug efficacy and stability .

Anticancer Research

Research has indicated that modifications involving disulfide bonds can enhance the effectiveness of anticancer drugs by improving their stability and bioavailability. For example, conjugates that release chemotherapeutic agents upon reduction showed promising results against various cancer cell lines . While direct studies on this compound are still emerging, these findings highlight the relevance of its structural features.

The compound undergoes several chemical reactions:

- Oxidation : The disulfide bond can be oxidized to form sulfonic acids.

- Reduction : It can be reduced to yield thiols.

- Substitution : The hydroxyl group can participate in nucleophilic substitution reactions.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms sulfonic acids from disulfide bonds | Hydrogen peroxide, peracids |

| Reduction | Produces thiols from disulfide bonds | Dithiothreitol (DTT), TCEP |

| Substitution | Hydroxyl group participates in nucleophilic reactions | Alkoxides, amines |

Propriétés

IUPAC Name |

tert-butyl N-[2-(2-hydroxyethyldisulfanyl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3S2/c1-9(2,3)13-8(12)10-4-6-14-15-7-5-11/h11H,4-7H2,1-3H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJWRCFOXBKTFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSSCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.